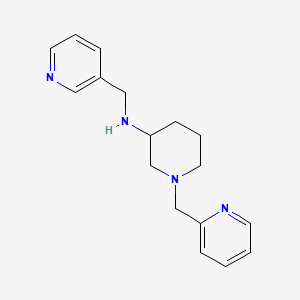![molecular formula C16H20N4O3 B6134007 1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6134007.png)
1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide is a chemical compound that has been of great interest to researchers in the field of medicinal chemistry. This compound has been synthesized and studied for its potential use as a drug in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or by modulating specific signaling pathways in cells. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation, inhibit cancer cell growth, and inhibit viral replication. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide in lab experiments is its broad range of potential applications. It has been shown to have activity against various diseases and conditions, making it a versatile compound for researchers to study. However, one limitation is that its mechanism of action is not fully understood, which makes it more challenging to design experiments to investigate its effects.
Orientations Futures
There are many potential future directions for research on 1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide. Some possible areas of investigation include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Investigations into its potential use in the treatment of other diseases, such as autoimmune disorders or infectious diseases.
3. Development of new synthetic methods to prepare this compound or related analogs.
4. Studies to optimize the pharmacokinetic properties of this compound to improve its efficacy and safety as a drug.
5. Investigations into its potential use as a tool compound for studying specific signaling pathways or enzymes in cells.
Conclusion
In conclusion, this compound is a promising compound for researchers in the field of medicinal chemistry. Its potential applications in the treatment of various diseases, combined with its versatile range of biochemical and physiological effects, make it an interesting compound for further study. However, more research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for use as a drug.
Méthodes De Synthèse
The synthesis method of 1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide involves the reaction of 3-(phenoxymethyl)-1,2,4-oxadiazole-5-carbaldehyde with piperidine-3-carboxylic acid and subsequent reduction of the resulting imine to yield the desired compound. This synthesis method has been reported in the literature and has been used by many researchers to prepare this compound for further studies.
Applications De Recherche Scientifique
1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide has been studied extensively for its potential use as a drug in the treatment of various diseases. It has been shown to have anti-inflammatory, anticancer, and antiviral activities. Researchers have also investigated its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
1-[[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c17-16(21)12-5-4-8-20(9-12)10-15-18-14(19-23-15)11-22-13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2,(H2,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEHMJVUUWJSOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC(=NO2)COC3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chlorobenzaldehyde [5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6133929.png)

![7-(3,4-difluorobenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6133950.png)
![1-(4-{[3-(4-phenoxybenzoyl)-1-piperidinyl]carbonyl}phenyl)ethanone](/img/structure/B6133956.png)

![2-(2,5-dimethylphenyl)-8-[3-(methylthio)-1H-1,2,4-triazol-5-yl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6133970.png)
![2-{4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6133971.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide](/img/structure/B6133979.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(3,3,3-trifluoropropanoyl)-4-piperidinyl]propanamide](/img/structure/B6133987.png)
![N-methyl-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B6134005.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B6134015.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-({1-[1-methyl-3-(methylthio)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6134019.png)

![1-(2-methoxyphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6134029.png)